6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core substituted with a bromo group at the 6th position and a piperazine moiety linked to a 4-chlorophenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the bromination of chromen-2-one to introduce the bromo group at the 6th position. This is followed by the acylation of the piperazine ring with 4-chlorophenyl isocyanate to form the piperazine-1-carbonyl intermediate. Finally, the two intermediates are coupled under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process would also be a key consideration, ensuring that the synthesis can be performed efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, potentially modifying the compound’s properties.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromo or chloro groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound may exhibit pharmacological activity, making it of interest for drug discovery and development. It could potentially act as an inhibitor or modulator of specific biological pathways.
Industry: In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]chromen-2-one: Similar structure but with a fluorine atom instead of chlorine.
6-Bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one: Similar structure but with a methyl group instead of chlorine.
6-Bromo-3-[4-(4-nitrophenyl)piperazine-1-carbonyl]chromen-2-one: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo and chloro groups, along with the piperazine moiety, provides a unique combination of functional groups that can interact with various molecular targets in distinct ways.
Properties
IUPAC Name |
6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3/c21-14-1-6-18-13(11-14)12-17(20(26)27-18)19(25)24-9-7-23(8-10-24)16-4-2-15(22)3-5-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKLSNTMIAOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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